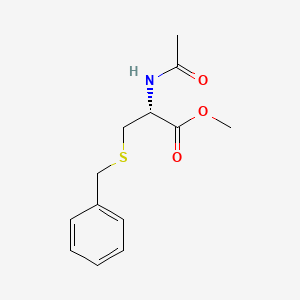

N-Acetyl-S-benzyl-L-cysteine methyl ester

Description

BenchChem offers high-quality N-Acetyl-S-benzyl-L-cysteine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-S-benzyl-L-cysteine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-acetamido-3-benzylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17-2)9-18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELLUUAGFXJBKY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369091 | |

| Record name | Methyl N-acetyl-S-benzyl-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77549-14-5 | |

| Record name | Methyl N-acetyl-S-benzyl-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S-Benzyl-L-Cysteine: A Comprehensive Technical Guide to its Biological Activities and Research Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-benzyl-L-cysteine (SBC), a sulfur-containing amino acid derivative, has primarily been characterized by its potent herbicidal properties through the targeted inhibition of the plant-specific enzyme O-acetylserine(thiol) lyase (OAS-TL). While its role in disrupting plant physiology is well-documented, the broader spectrum of its biological activities in mammalian systems remains largely unexplored. This technical guide synthesizes the current understanding of SBC, focusing on its established herbicidal mechanism and extrapolating its potential therapeutic applications based on the activities of structurally related compounds. We delve into the prospective anticancer, antioxidant, antimicrobial, and neuroprotective roles of SBC, underpinned by a comprehensive review of analogous molecules such as S-allyl-L-cysteine (SAC) and other benzyl derivatives. This guide provides detailed, field-proven experimental protocols for key assays—including MTT for cytotoxicity, DPPH and ABTS for antioxidant capacity, broth microdilution for antimicrobial susceptibility, and acetylcholinesterase inhibition for neuroprotective potential—to empower researchers to systematically investigate these hypothesized activities. By presenting both established data and reasoned scientific hypotheses, alongside practical methodologies and visual workflows, this document serves as a foundational resource for scientists aiming to unlock the full therapeutic potential of S-benzyl-L-cysteine and its derivatives in drug discovery and development.

Introduction: The Duality of S-Benzyl-L-cysteine

S-benzyl-L-cysteine (SBC) is a derivative of the amino acid L-cysteine, characterized by the attachment of a benzyl group to the sulfur atom.[1][2][3] This modification confers unique physicochemical properties that distinguish it from its parent molecule and other cysteine derivatives. Historically, the scientific focus on SBC has been predominantly in the field of agriculture, where its potent herbicidal activity has been a subject of interest. However, the structural similarities of SBC to other biologically active sulfur-containing compounds, such as S-allyl-L-cysteine (SAC) found in garlic, suggest a broader and largely untapped potential in medicinal chemistry and pharmacology.[4][5] This guide aims to bridge the gap between the known and the unknown, providing a comprehensive overview of SBC's established role as a plant growth inhibitor and exploring its potential as a therapeutic agent in human health.

Established Biological Activity: Herbicidal Action

The most extensively studied biological activity of S-benzyl-L-cysteine is its role as a potent inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway in plants.[6][7] This pathway is crucial for the synthesis of L-cysteine, a vital amino acid for protein synthesis and the formation of numerous sulfur-containing compounds essential for plant growth and development.[6]

Mechanism of Action: Inhibition of OAS-TL

SBC acts as a non-competitive inhibitor of OAS-TL.[6] By binding to the enzyme, it disrupts the biosynthesis of L-cysteine, leading to a cascade of downstream effects that ultimately compromise the plant's viability. The inhibition of this crucial metabolic step results in:

-

Reduced Growth: Depletion of L-cysteine and other sulfur-containing compounds stunts plant growth, affecting the development of roots, stems, and leaves.[8]

-

Impaired Photosynthesis: The disruption of sulfur metabolism impacts the synthesis of iron-sulfur (Fe-S) centers and other sulfur-containing components of the photosynthetic electron transport chain, such as ferredoxin and the cytochrome b6f complex. This leads to a decrease in photosynthetic efficiency.[6][9]

-

Induction of Oxidative Stress: The impairment of the photosynthetic electron transport chain can lead to the excessive production of reactive oxygen species (ROS). SBC has been shown to increase levels of malondialdehyde, ROS, and conjugated dienes in plants, indicating significant oxidative damage.[6][7]

Hypothesized Therapeutic Potential in Mammalian Systems

While direct evidence for the biological activities of SBC in mammalian cells is currently lacking in publicly available literature, the known bioactivities of structurally similar compounds provide a strong basis for hypothesizing its potential therapeutic applications.

Anticancer Potential

Several compounds related to SBC have demonstrated significant anticancer properties.

-

S-allyl-L-cysteine (SAC): This well-studied garlic derivative has been shown to inhibit the proliferation of various cancer cell lines, including bladder, ovarian, prostate, and hepatocellular carcinoma.[10][11][12] Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11] For instance, in human bladder cancer cells, SAC was found to have an IC50 value of 52.98 mM in T24 cells and 19.87 mM in cisplatin-resistant T24R2 cells after 48 hours of exposure.[10]

-

Benzyl Isothiocyanate (BITC): Found in cruciferous vegetables, BITC has been shown to induce G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells.[13] Its cytotoxic effects are linked to the generation of reactive oxygen species (ROS).[13] In human acute myeloid leukemia cells, BITC exhibited IC50 values between 4.0 and 5.0 µM.[13]

Given these precedents, it is plausible that SBC could exert cytotoxic effects on cancer cells through similar mechanisms, such as the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

The cysteine moiety in SBC, with its reactive thiol (-SH) group, is a key component of the major endogenous antioxidant, glutathione. This suggests that SBC may possess intrinsic antioxidant properties by scavenging free radicals and reducing oxidative stress. The related compound, S-allyl-L-cysteine, is known for its antioxidant effects.[14] The evaluation of SBC's ability to scavenge stable free radicals like DPPH and ABTS would be a critical first step in validating this hypothesis.

Antimicrobial Effects

The cysteine biosynthesis pathway is a potential target for antimicrobial agents.[8] Furthermore, various benzyl derivatives have been shown to possess antibacterial and antifungal properties. For example, certain synthetic benzyl bromides have demonstrated activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.5 mg/mL against S. pyogenes.[5] This suggests that the benzyl group in SBC could contribute to antimicrobial activity. It is hypothesized that SBC may be more effective against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria can act as a barrier to certain compounds.[5]

Neuroprotective Potential

Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and protein misfolding. S-allyl-L-cysteine has demonstrated neuroprotective effects in various models of neurological disease by mitigating oxidative damage and protecting against endoplasmic reticulum (ER) stress-induced neurotoxicity.[4][5] Another related compound, N-acetyl-L-cysteine (NAC), has shown strong neuroprotective effects in models of Parkinson's disease.[10] Given these findings, SBC could potentially offer neuroprotection through antioxidant and anti-inflammatory mechanisms. A key area of investigation would be its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.

Experimental Protocols for Evaluating Biological Activity

To facilitate the investigation of the hypothesized biological activities of S-benzyl-L-cysteine, this section provides detailed, step-by-step protocols for key in vitro assays.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][15][16][17][18]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4][16]

-

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of SBC in culture medium and add to the wells. Include a vehicle control (medium with the solvent used to dissolve SBC) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4][16]

-

Formazan Formation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[16]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of SBC that inhibits cell growth by 50%).

-

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to determine the free radical scavenging activity of compounds.[2][14]

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[6][9][19][20]

-

Protocol:

-

DPPH Solution Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.[6]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of SBC with the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[6]

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

-

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+) is a blue-green chromophore. Antioxidants that can donate an electron to the ABTS•+ will reduce it to its colorless neutral form, resulting in a decrease in absorbance at 734 nm.[3][21][22][23][24]

-

Protocol:

-

ABTS•+ Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[21][22]

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[3][21]

-

Reaction Mixture: Add various concentrations of SBC to the ABTS•+ working solution.

-

Absorbance Measurement: After a set incubation time (e.g., 5 minutes), measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

-

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][25][26][27][28]

-

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed after incubation.[25][26]

-

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a turbidity equivalent to a 0.5 McFarland standard.[25]

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of SBC in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no SBC) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[27]

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of SBC in which there is no visible growth.

-

Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.[1][29][30][31][32]

-

Principle (Ellman's Method): AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.[1][29][30][31]

-

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and AChE enzyme.

-

Inhibitor Addition: Add various concentrations of SBC to the wells. Include a control without the inhibitor and a positive control (a known AChE inhibitor like galantamine).

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period.

-

Data Analysis: Calculate the rate of reaction for each concentration of SBC. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

-

Data Presentation: A Comparative Overview

While quantitative data for S-benzyl-L-cysteine is not yet available, the following table summarizes the reported IC50 and MIC values for structurally related compounds to provide a benchmark for future studies.

| Compound | Biological Activity | Assay/Cell Line | IC50 / MIC Value | Reference |

| S-allyl-L-cysteine (SAC) | Anticancer | T24 Bladder Cancer Cells | 52.98 mM | [10] |

| S-allyl-L-cysteine (SAC) | Anticancer | T24R2 Bladder Cancer Cells | 19.87 mM | [10] |

| Benzyl Isothiocyanate (BITC) | Anticancer | SKM-1 Leukemia Cells | 4.0 - 5.0 µM | [13] |

| L-cysteine methyl/ethyl esters | Antimicrobial | Gram-positive bacteria | ≥ 0.98 µmol/L | [5] |

| Benzyl Bromide Derivative | Antimicrobial | S. pyogenes | 0.5 mg/mL | [5] |

Conclusion and Future Directions

S-benzyl-L-cysteine presents a compelling case for further investigation beyond its established role in agriculture. Its structural similarity to compounds with proven anticancer, antioxidant, antimicrobial, and neuroprotective properties strongly suggests a potential for therapeutic applications. The lack of direct experimental data for SBC in these areas represents a significant research gap and a clear opportunity for novel discoveries.

The immediate priorities for future research should be the systematic evaluation of SBC's biological activities using the standardized protocols outlined in this guide. Determining the IC50 values of SBC against a panel of cancer cell lines, its antioxidant capacity through DPPH and ABTS assays, and its antimicrobial spectrum via MIC determination will provide the foundational data necessary to assess its therapeutic potential. Subsequent studies should focus on elucidating the underlying mechanisms of action in mammalian cells, including its effects on signaling pathways, apoptosis, and oxidative stress. By bridging the current knowledge gap, the scientific community can unlock the full potential of S-benzyl-L-cysteine and its derivatives in the development of new therapeutic agents.

References

- Andrade, G. F., de Paiva Foletto-Felipe, M., et al. (2024). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. MDPI.

- Choi, Y. H., et al. (2018). Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. Oncology Letters, 16(4), 5275-5282.

- Demir, Y., et al. (2021). Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. Applied Biological Chemistry, 64(1), 1-11.

- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.

- Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193613, S-benzyl-L-cysteine. Retrieved from [Link].

- Shirin, H., et al. (2001). S-allylmercaptocysteine, a garlic-derived compound, induces apoptosis in human colon cancer cells. Cancer Research, 61(2), 725-731.

- de Paiva Foletto-Felipe, M., et al. (2024). Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants. Journal of Plant Physiology, 292, 154234.

- Mondal, A., et al. (2018). Benzyl Isothiocyanate Induces Apoptosis and G2/M Phase Arrest in Human Pancreatic Cancer Cells. Molecules, 23(7), 1735.

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Retrieved from [Link]

- Zhang, Y., et al. (2016). Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. Journal of Medicinal Chemistry, 59(13), 6343-6356.

- Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity.

- El-Maati, M. F. A., & Mahgoub, S. A. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101735.

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical and Clinical Research, 10(3), 1183-1192.

- Grupa, A., et al. (2024). S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 25(3), 1735.

-

Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Dvorská, M., et al. (2021).

- Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg. E3S Web of Conferences, 503, 07005.

-

World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

- Payne, L. J., et al. (2021). Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens. Bioscience Reports, 41(12), BSR20211915.

-

Bio-protocol. (2022). 4.7.2. ABTS Radical Scavenging Activity Assay. Retrieved from [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

-

BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]

- Ikotun, A. A., et al. (2015). Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II), Ni(II) and Cu(II) Complexes. Journal of the Chemical Society of Nigeria, 40(1).

- Li, Y., et al. (2020). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Molecules, 25(21), 5036.

- de Oliveira, A. C., et al. (2012). Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment. Journal of Pharmaceutical Sciences, 101(12), 4477-4484.

Sources

- 1. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EUCAST: MIC Determination [eucast.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. zen-bio.com [zen-bio.com]

- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rr-asia.woah.org [rr-asia.woah.org]

- 26. protocols.io [protocols.io]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. m.youtube.com [m.youtube.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of N-Acetyl-S-benzyl-L-cysteine Methyl Ester in Common Laboratory Solvents

Introduction

N-Acetyl-S-benzyl-L-cysteine methyl ester is a derivative of the amino acid cysteine, characterized by the protection of the amine group with an acetyl moiety, the thiol group with a benzyl group, and the carboxylic acid as a methyl ester. This trifunctional modification renders the molecule of significant interest in synthetic organic chemistry and drug development, where it can serve as a versatile building block or a target molecule in its own right. Understanding the solubility of this compound in various laboratory solvents is a critical first step in its effective handling, purification, and use in subsequent reactions or formulations.

This in-depth technical guide provides a comprehensive overview of the predicted solubility of N-Acetyl-S-benzyl-L-cysteine methyl ester across a spectrum of common laboratory solvents. It delves into the physicochemical properties of the molecule to provide a mechanistic understanding of its solubility profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to determine the solubility of this and similar compounds with high fidelity.

Physicochemical Properties of N-Acetyl-S-benzyl-L-cysteine Methyl Ester

A molecule's solubility is fundamentally governed by its structural and electronic properties. The key physicochemical parameters for N-Acetyl-S-benzyl-L-cysteine methyl ester are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H17NO3S | [1] |

| Molecular Weight | 267.35 g/mol | [1] |

| XLogP3 (Predicted Lipophilicity) | 1.6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Predicted Melting Point | ~162-163 °C (of the corresponding carboxylic acid) | [2][3] |

The presence of both polar (amide, ester) and nonpolar (benzyl, thioether) functional groups suggests that N-Acetyl-S-benzyl-L-cysteine methyl ester will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents. The positive XLogP3 value indicates a degree of lipophilicity.

Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] Solvents that can engage in similar intermolecular interactions with the solute will generally be more effective at dissolving it.[6]

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions with the amide and ester groups. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile | Moderate | A polar aprotic solvent, but generally a weaker solvator than DMSO or DMF. | |

| Acetone | Moderate | Possesses a significant dipole moment to interact with the polar functionalities. | |

| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding with the amide and ester groups. |

| Ethanol | Moderate | Similar to methanol, but its larger alkyl chain slightly reduces polarity. | |

| Water | Low | The nonpolar benzyl group and the overall lipophilicity (XLogP3 = 1.6) will limit solubility in water. | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Low to Moderate | Expected to be similar to water, though salts may slightly influence solubility. The reported solubility of the ethyl ester analog is ~10 mg/mL.[4] | |

| Nonpolar | Dichloromethane (DCM) | Moderate to High | The molecule's benzyl and thioether groups will interact favorably with this nonpolar solvent. |

| Toluene | Moderate | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzyl group. | |

| Diethyl Ether | Low to Moderate | A weakly polar solvent that may offer some solubility. | |

| Hexane | Low | The highly nonpolar nature of hexane will not effectively solvate the polar amide and ester groups. |

Experimental Determination of Solubility

To empirically validate the predicted solubilities, standardized and robust experimental protocols are essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[7][8]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol: Equilibrium Shake-Flask Method

This protocol is adapted from established methodologies for determining the equilibrium solubility of organic compounds.[7][9][10][11]

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of N-Acetyl-S-benzyl-L-cysteine methyl ester (e.g., 20-30 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Accurately pipette a known volume (e.g., 2 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a consistent rate that allows for thorough mixing without creating a vortex (e.g., 150 rpm) for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 30 minutes to permit the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Prepare a standard curve of N-Acetyl-S-benzyl-L-cysteine methyl ester in the same solvent to accurately determine the concentration of the saturated solution.

-

Calculate the solubility in units of mg/mL or mol/L.

-

Conclusion

N-Acetyl-S-benzyl-L-cysteine methyl ester is a molecule with a balanced polarity, suggesting it will be most soluble in polar aprotic and moderately polar solvents such as DMSO, DMF, and dichloromethane. Its solubility is predicted to be lower in highly nonpolar solvents like hexane and in the highly polar protic solvent, water. The provided experimental protocol for the equilibrium shake-flask method offers a robust framework for researchers to obtain precise and reliable solubility data for this compound. This information is foundational for the successful design of synthetic routes, purification strategies, and formulation development involving N-Acetyl-S-benzyl-L-cysteine methyl ester.

References

-

Babu, A. R., & Nokhodchi, A. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723736, N-Acetyl-S-benzyl-L-cysteine methyl ester. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Reus, M. A., van der Pyl, F. J. G., van der Heijden, A. E. D. M., & Ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(7), 1004–1011. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Mount Allison University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Tsinman, K., Tsinman, O., & Abraham, A. (2010). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). N-Acetyl-S-benzyl-L-cysteine. Retrieved from [Link]

-

University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Retrieved from [Link]

-

Reus, M., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. ResearchGate. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561045, N-Acetyl-S-benzylcysteine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information. Retrieved from [Link]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylmercapturic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

Sources

- 1. N-Acetyl-S-benzyl-L-cysteine methyl ester | C13H17NO3S | CID 2723736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Benzylmercapturic acid - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chem.ws [chem.ws]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. who.int [who.int]

- 11. scielo.br [scielo.br]

Methodological & Application

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of N-Acetyl-S-benzyl-L-cysteine Methyl Ester

Abstract

This application note provides a comprehensive guide for the structural elucidation of N-Acetyl-S-benzyl-L-cysteine methyl ester, a key derivative of the amino acid L-cysteine. We detail a systematic workflow employing one-dimensional (1D) Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. This multi-technique approach ensures unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation. The causality behind experimental choices, detailed protocols for sample preparation and data acquisition, and interpretation strategies are discussed to provide researchers, scientists, and drug development professionals with a robust, self-validating methodology.

Introduction and Scientific Context

N-Acetyl-S-benzyl-L-cysteine methyl ester is a protected derivative of L-cysteine, an amino acid crucial for protein synthesis, antioxidant activities, and various metabolic pathways. The S-benzyl and N-acetyl protecting groups, along with the methyl ester, make this compound a valuable intermediate in peptide synthesis and the development of pharmacologically active molecules.[1][2] Accurate and unequivocal structural verification is a non-negotiable prerequisite in these fields to ensure the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution.[3] While 1D ¹H NMR provides initial information on the proton environments, its data alone can be insufficient for complex molecules. By integrating ¹³C NMR and 2D correlation experiments like COSY and HSQC, we can construct a complete, unambiguous map of the molecule's covalent framework. This note explains not just the steps, but the scientific rationale for using this powerful combination of NMR techniques.

Figure 1: Structure of N-Acetyl-S-benzyl-L-cysteine methyl ester with key nuclei labeled.

Foundational NMR Principles: A Strategy for Unambiguous Assignment

The structural elucidation strategy relies on the synergistic information obtained from four key NMR experiments. The choice of these experiments is causal; each provides a unique piece of the structural puzzle, and together they offer a self-validating system.

-

¹H NMR (Proton NMR): This is the initial and most sensitive experiment. It provides information about the chemical environment of each proton, their relative numbers (integration), and their proximity to other protons through scalar (J) coupling (multiplicity).

-

¹³C NMR (Carbon NMR): This experiment reveals the chemical environment of each carbon atom in the molecule. While less sensitive than ¹H NMR, it provides a direct count of non-equivalent carbons and is highly sensitive to changes in hybridization and electronic environment.[4]

-

¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those separated by two or three bonds. It is indispensable for tracing proton connectivity through the molecule's backbone and side chains.[3]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps protons directly to the carbon atoms they are attached to.[5] It serves as a definitive bridge between the ¹H and ¹³C spectra, allowing for the confident assignment of carbon resonances based on their known proton partners.[3][6]

Predicted Spectral Data and Interpretation

While experimental conditions can cause minor variations, the following tables summarize the predicted chemical shifts (in ppm) for N-Acetyl-S-benzyl-L-cysteine methyl ester in a standard deuterated solvent like Chloroform-d (CDCl₃). These predictions are based on established chemical shift principles and data from structurally similar compounds.[7][8][9]

Predicted ¹H NMR Spectral Data

| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Interpretation |

| H-Ar | ~7.20 - 7.40 | Multiplet (m) | 5H | Aromatic protons of the benzyl group. The complex pattern arises from small differences in their electronic environments. |

| H-N | ~6.0 - 6.8 | Doublet (d) | 1H | Amide proton. Its chemical shift is variable and depends on concentration and solvent. It is coupled to the adjacent Hα. |

| Hα | ~4.80 - 5.00 | Doublet of Doublets (dd) or Multiplet (m) | 1H | The alpha-proton is deshielded by the adjacent amide and ester groups. It is coupled to both the amide proton (H-N) and the two diastereotopic beta-protons (Hβ). |

| S-CH₂ | ~3.75 | Singlet (s) | 2H | Methylene protons of the benzyl group. They often appear as a singlet due to free rotation, but can be diastereotopic and appear as two doublets (an AB quartet). |

| O-CH₃ | ~3.70 | Singlet (s) | 3H | Methyl protons of the ester group. They are in a relatively shielded environment and appear as a sharp singlet. |

| Hβ', Hβ'' | ~2.90 - 3.10 | Doublet of Doublets (dd) | 2H | The two beta-protons are diastereotopic due to the chiral center at Cα. They are coupled to Hα and to each other (geminal coupling), resulting in complex multiplets. |

| N-Ac-CH₃ | ~2.05 | Singlet (s) | 3H | Methyl protons of the N-acetyl group. This is a characteristic chemical shift for an acetyl group on a nitrogen atom. |

Predicted ¹³C NMR Spectral Data

| Carbon Label | Chemical Shift (ppm) | Rationale and Interpretation |

| C=O (Ester) | ~171 - 173 | The ester carbonyl carbon is typically found in this downfield region.[4] |

| C=O (Amide) | ~169 - 171 | The amide carbonyl carbon resonance is very close to the ester carbonyl. |

| C-Ar (Quaternary) | ~137 - 139 | The ipso-carbon of the benzyl group to which the S-CH₂ is attached. |

| C-Ar (CH) | ~127 - 130 | Aromatic carbons of the benzyl group. Due to symmetry, para and meta carbons may overlap. |

| Cα | ~52 - 54 | The alpha-carbon is shifted downfield due to its attachment to both nitrogen and the ester carbonyl group. |

| O-CH₃ | ~52 - 53 | The methyl carbon of the ester group. |

| S-CH₂ | ~36 - 38 | The methylene carbon of the benzyl group, attached to the sulfur atom. |

| Cβ | ~33 - 35 | The beta-carbon attached to the sulfur atom. The electronegativity of sulfur shifts it downfield.[9] |

| N-Ac-CH₃ | ~22 - 24 | The methyl carbon of the N-acetyl group. |

Expected 2D NMR Correlations

-

COSY: Cross-peaks are expected between:

-

H-N and Hα : Confirming the amide bond connectivity to the chiral center.

-

Hα and Hβ', Hβ'' : Linking the alpha-proton to the two beta-protons, establishing the core amino acid backbone.

-

-

HSQC: This experiment will definitively link the proton and carbon assignments. Key expected correlations include:

-

Hα (~4.9 ppm) with Cα (~53 ppm).

-

Hβ', Hβ'' (~3.0 ppm) with Cβ (~34 ppm).

-

S-CH₂ (~3.75 ppm) with S-CH₂ carbon (~37 ppm).

-

O-CH₃ (~3.70 ppm) with O-CH₃ carbon (~52.5 ppm).

-

N-Ac-CH₃ (~2.05 ppm) with N-Ac-CH₃ carbon (~23 ppm).

-

Aromatic Protons (~7.3 ppm) with their corresponding Aromatic Carbons (~127-130 ppm).

-

Experimental Protocols

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and systematic data acquisition.

Protocol: NMR Sample Preparation

This protocol is designed for small molecules with a molecular weight under 500 g/mol .[10]

-

Material Weighing: Accurately weigh 10-20 mg of N-Acetyl-S-benzyl-L-cysteine methyl ester. For ¹³C experiments, a higher concentration is beneficial.[11][12]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is often a good first choice. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an alternative if solubility is an issue. The deuterated solvent is essential for the instrument's lock system and to avoid large interfering solvent signals in ¹H NMR.[13]

-

Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[11]

-

Homogenization: Gently vortex or swirl the vial until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present. If particulates remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.

-

Transfer to NMR Tube: Transfer the clear solution into a high-quality, clean 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR probe.[5]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker or a printed label. Avoid using tape on the body of the tube.[11]

Protocol: NMR Data Acquisition Workflow

The following is a generalized workflow. Specific parameters should be optimized for the available spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. This allows for a quick assessment of sample concentration, purity, and spectral resolution.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time (20-60 minutes or more) depending on the sample concentration.[12]

-

COSY Spectrum Acquisition: Run a standard gradient-enhanced (gCOSY) experiment. This is a relatively quick 2D experiment that provides crucial H-H connectivity data.

-

HSQC Spectrum Acquisition: Acquire a gradient-enhanced ¹H-¹³C HSQC spectrum. This experiment is essential for linking the proton and carbon chemical shifts.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to a known standard (e.g., residual solvent peak or internal TMS).

Figure 2: Comprehensive workflow for NMR-based structural elucidation.

Conclusion

The structural integrity of N-Acetyl-S-benzyl-L-cysteine methyl ester can be unequivocally confirmed through a systematic and multi-faceted NMR spectroscopy approach. By logically progressing from simple 1D ¹H and ¹³C experiments to more complex 2D COSY and HSQC correlations, a complete and self-validating picture of the molecule's atomic connectivity is established. The protocols and interpretation guidelines presented here provide a robust framework for researchers to confidently characterize this, and structurally related, molecules, ensuring the quality and reliability of their scientific endeavors.

References

-

ResearchGate. S-Benzyl-L-cysteine. Available at: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

PubChem. N-Acetyl-S-benzyl-L-cysteine methyl ester. Available at: [Link]

-

SpectraBase. L-Cysteine, N-benzoyl-S-1H-indol-3-yl-, methyl ester - Optional[13C NMR]. Available at: [Link]

-

Royal Society of Chemistry. Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information. Available at: [Link]

-

Western University. NMR Sample Preparation. Available at: [Link]

-

SpectraBase. Online Spectral Database. Available at: [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

University of Houston. Small molecule NMR sample preparation. Available at: [Link]

-

YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. Available at: [Link]

-

CAS.org. NMR Database for Faster Structural Data. Available at: [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

FooDB. Showing Compound N-Acetyl-L-cysteine (FDB002281). Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Available at: [Link]

-

Journal of the American Chemical Society. Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Available at: [Link]

-

National Institutes of Health. Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins. Available at: [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

-

Platypus Technologies. NMR sample preparation guidelines. Available at: [Link]

-

LSU Scholarly Repository. Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. Available at: [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]

-

ATB. N-Acetyl-L-cysteine | C5H9NO3S | MD Topology | NMR | X-Ray. Available at: [Link]

-

ResearchGate. What is the easiest way to obtain NMR data on a compound using "Spectral Database for Organic Compounds SDBS"?. Available at: [Link]

-

PrepChem.com. Synthesis of N-acetyl-L-cysteine methyl ester. Available at: [Link]

-

UCL. Chemical shifts. Available at: [Link]

-

PubMed. Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine Methyl Ester and HPLC Analysis of Urinary Coumarin Metabolites. Available at: [Link]

-

MDPI. Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

Sources

- 1. repository.lsu.edu [repository.lsu.edu]

- 2. mdpi.com [mdpi.com]

- 3. emerypharma.com [emerypharma.com]

- 4. Cshifts [sites.science.oregonstate.edu]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum [chemicalbook.com]

- 8. L-Cysteine methyl ester hydrochloride(18598-63-5) 1H NMR spectrum [chemicalbook.com]

- 9. Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins: a quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organomation.com [organomation.com]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. publish.uwo.ca [publish.uwo.ca]

Application Note: Quantitative Bioanalysis of S-benzyl-N-acetyl-L-cysteine using a Deuterated Internal Standard by LC-MS/MS

Abstract: This document provides a comprehensive guide for the accurate quantification of S-benzyl-N-acetyl-L-cysteine (SBAC), a key biomarker for toluene exposure, in biological matrices.[1][2][3][4][5] We detail a robust analytical method employing Isotope Dilution Mass Spectrometry (IDMS) with a stable, deuterated analogue of SBAC as an internal standard.[1][6] This approach ensures high precision and accuracy by correcting for variability during sample preparation and analysis. The protocols provided herein are designed for researchers, toxicologists, and drug development professionals engaged in occupational health monitoring, environmental exposure studies, and clinical research.

Introduction: The Significance of S-benzyl-N-acetyl-L-cysteine (SBAC)

S-benzyl-N-acetyl-L-cysteine (SBAC), also known as benzylmercapturic acid, is a metabolite of toluene, a widely used industrial solvent.[2][3] Following exposure, toluene is metabolized in the body, and a minor portion is conjugated with glutathione. This conjugate is further processed through the mercapturic acid pathway to form SBAC, which is then excreted in the urine.[7][8] The quantification of urinary SBAC serves as a reliable and specific biomarker for assessing human exposure to toluene.[1][3][4][5] Accurate measurement of SBAC is crucial for occupational safety monitoring and toxicological studies.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of small molecules in complex biological samples.[9] To achieve the highest level of accuracy and precision, an internal standard is employed. The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte, in this case, deuterated N-Acetyl-S-benzyl-L-cysteine (d-SBAC).

The core principle of IDMS lies in the addition of a known amount of the deuterated internal standard to the sample at the earliest stage of preparation.[10][11] The SIL internal standard is chemically identical to the analyte and thus exhibits the same behavior during extraction, chromatography, and ionization.[11] However, it is distinguishable by its higher mass due to the incorporated deuterium atoms. By measuring the ratio of the analyte's mass spectrometric signal to that of the internal standard, any sample loss or variation during the analytical workflow is effectively normalized, leading to highly reliable quantification.[11]

The Mercapturic Acid Pathway

The formation of SBAC is a result of the body's detoxification process for xenobiotics like toluene. This biotransformation occurs via the mercapturic acid pathway.[7][8]

Caption: The Mercapturic Acid Pathway for Toluene Detoxification.

Experimental Protocol

This protocol outlines the steps for the quantification of SBAC in urine using deuterated SBAC as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

-

S-benzyl-N-acetyl-L-cysteine (SBAC) analytical standard

-

Deuterated S-benzyl-N-acetyl-L-cysteine (e.g., d5-SBAC)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human urine (blank)

-

Solid Phase Extraction (SPE) cartridges

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve SBAC and d-SBAC in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the SBAC primary stock solution with 50:50 methanol/water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Spiking Solution: Dilute the d-SBAC primary stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking blank human urine with the appropriate working standard solutions. Prepare QCs at low, medium, and high concentrations in the same manner.

Sample Preparation

The following workflow illustrates the sample preparation procedure:

Caption: Sample Preparation Workflow for SBAC Analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | SBAC: m/z 254.1 → 125.1d-SBAC: m/z 259.1 → 130.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Analysis and Method Validation

The concentration of SBAC in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve of known concentrations.

The analytical method should be validated according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14]

Validation Parameters:

| Parameter | Acceptance Criteria (Typical) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.[14] |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve.[1][6] |

| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[12] |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |

| Recovery | Consistent and reproducible extraction recovery. |

| Stability | Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, short-term, long-term). |

Conclusion

The use of a deuterated internal standard, such as d-SBAC, in conjunction with LC-MS/MS provides a highly reliable and robust method for the quantification of S-benzyl-N-acetyl-L-cysteine in biological matrices. This isotope dilution approach is the gold standard for bioanalytical testing, ensuring data integrity for toxicological assessments and clinical research.

References

- Positive Ion Tandem Mass Spectrometry Offers Enhanced Structural Insights for the Discovery of Mercapturic Acids. (2025). Chemical Research in Toxicology.

- Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)

- Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure. PubMed.

- Benzylmercapturic acid. Wikipedia.

- LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxid

- A procedure for the analysis of S-benzyl-N-acetylcysteine and S-(o-methylbenzyl). PubMed.

- The mercapturic acid p

- Benzylmercapturic Acid Is Superior to Hippuric Acid and O-Cresol as a Urinary Marker of Occup

- Guideline Bioanalytical method valid

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Full article: The mercapturic acid p

- Urinary benzylmercapturic acid as a marker of occupational exposure to toluene.

- Determination of S-Benzyl-N-acetyl-l-cysteine by Gas Chromatography/Mass Spectrometry as a New Marker of Toluene Exposure. Journal of Analytical Toxicology.

- LC-MS/MS quantitation of mercapturic acid conjugates of lipid peroxidation products as markers of oxid

- Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.

- Isotope Dilution Mass Spectrometry. PTB.de.

- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect.

- Bioanalytical Method Valid

- Urinary benzylmercapturic acid as a marker of occup

Sources

- 1. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylmercapturic acid - Wikipedia [en.wikipedia.org]

- 3. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urinary benzylmercapturic acid as a marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. LC-MS/MS quantitation of mercapturic acid conjugates of lipid peroxidation products as markers of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 12. ema.europa.eu [ema.europa.eu]

- 13. elearning.unite.it [elearning.unite.it]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Notes & Protocols: Leveraging N-acetylcysteine (NAC) Esters for Advanced Oxidative Stress Research

Introduction: The Challenge of Modulating Intracellular Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pathogenic cofactor in a vast array of human diseases.[1] The tripeptide glutathione (GSH) is the most abundant intracellular antioxidant and the primary defense mechanism against ROS-induced cellular damage.[2][3] Consequently, strategies to replenish depleted intracellular GSH stores are of paramount importance in oxidative stress research.

For decades, N-acetylcysteine (NAC) has been the standard tool for this purpose. As a precursor to L-cysteine, which is the rate-limiting substrate for GSH synthesis, NAC has a well-established safety profile and has been used to treat conditions of GSH deficiency, such as acetaminophen overdose.[2][4] However, the therapeutic potential of NAC is significantly hampered by its low lipophilicity, poor cell permeability, and low oral bioavailability (ranging from 6-10%), which necessitates high doses that can lead to gastrointestinal side effects.[5][6][7] This limits its efficacy in research models and clinical applications where robust and rapid intracellular GSH restoration is required.

The Advancement: N-acetylcysteine (NAC) Esters

To overcome the pharmacokinetic limitations of standard NAC, a new generation of cell-permeable NAC derivatives has been developed: NAC esters. By neutralizing the free carboxyl group of NAC through esterification, these compounds exhibit significantly increased lipophilicity. This chemical modification allows them to passively diffuse across cellular membranes with much greater efficiency than their parent compound.

Two prominent examples in current research are:

-

N-acetylcysteine Ethyl Ester (NACET): This derivative has demonstrated superior pharmacokinetic properties, including the ability to cross the blood-brain barrier.[5]

-

N-acetylcysteine Amide (NACA): The amide form of NAC also shows enhanced bioavailability and antioxidant efficacy compared to NAC.[8][9]

Once inside the cell, ubiquitous intracellular esterases rapidly cleave the ester bond, releasing NAC directly into the cytoplasm.[5] This intracellular "Trojan horse" mechanism ensures a highly efficient delivery of the cysteine precursor precisely where it is needed for GSH synthesis.[1]

Mechanism of Action: Enhanced Cellular Delivery and GSH Replenishment

The superior efficacy of NAC esters lies in their optimized cellular uptake and subsequent metabolic pathway.

Caption: Cellular uptake and metabolism of NAC Esters vs. NAC.

Comparative Advantages of NAC Esters

The structural modifications of NAC esters translate into significant functional advantages for oxidative stress research.

| Feature | Standard N-acetylcysteine (NAC) | N-acetylcysteine Ethyl Ester (NACET) |

| Lipophilicity | Low | High |

| Cell Permeability | Poor | Excellent (passive diffusion)[5] |

| Oral Bioavailability | Low (~6-10%)[6] | High[5] |

| Efficacy in raising intracellular GSH | Modest; requires high concentrations | Significantly higher than NAC at equivalent doses[5][10] |

| Direct ROS Scavenging | Moderate | More rapid and direct reaction with ROS[5][11] |

| Blood-Brain Barrier Penetration | No | Yes[5] |

Application Notes & Experimental Protocols

The following protocols provide a validated framework for utilizing NAC esters to investigate and mitigate oxidative stress in both in vitro and in vivo models.

Protocol 1: In Vitro Cytoprotection Against Acute Oxidative Insult

This protocol is designed to assess the ability of a NAC ester to protect cultured cells from death induced by an acute oxidative challenge, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH).

Causality Behind Experimental Choices:

-

Pre-incubation: Pre-treating cells with the NAC ester is critical. It allows time for the compound to diffuse into the cells, be converted to NAC and cysteine, and subsequently boost the intracellular GSH pool before the oxidative insult is applied.[5][12] This mimics a prophylactic treatment strategy.

-

Controls: Including both a vehicle control and a standard NAC control is essential to validate the experiment. This allows for direct comparison and quantification of the superior efficacy of the ester form.

Materials:

-

Cell line of interest (e.g., ARPE-19, SH-SY5Y, HepG2)

-

Complete cell culture medium

-

N-acetylcysteine Ethyl Ester (NACET)

-

N-acetylcysteine (NAC)

-

Sterile PBS

-

Oxidant (e.g., 30% H₂O₂, t-BOOH)

-

Cell viability assay kit (e.g., MTS, MTT, or CellTiter-Glo)

-

96-well clear or opaque-walled tissue culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

-

Pre-treatment:

-

Prepare fresh stock solutions of NACET and NAC in complete culture medium. A typical concentration range to test is 100 µM to 1 mM.

-

Remove the old medium from the cells.

-

Add medium containing the desired concentrations of NACET, NAC, or vehicle (medium alone) to the respective wells.

-

Incubate for 16-24 hours. This extended incubation allows for maximal GSH loading.[10][12]

-

-

Wash Step (Critical for Mechanistic Insight):

-

Gently aspirate the pre-treatment medium from all wells.

-

Wash the cell monolayer twice with warm sterile PBS to remove any extracellular compound.[12] This step is crucial to ensure that the observed protection is due to intracellular mechanisms (i.e., increased GSH) and not from the direct scavenging of the oxidant in the culture medium.

-

Add fresh, pre-warmed complete medium to all wells.

-

-

Oxidative Challenge:

-

Prepare a high-concentration stock of the oxidant (e.g., H₂O₂) in sterile water or PBS.

-

Dilute the oxidant directly into the medium of the appropriate wells to achieve the final desired concentration (e.g., 0.5-2 mM H₂O₂). The optimal concentration must be determined empirically via a dose-response curve to find the EC50 for your cell line.

-

Incubate for the challenge period (e.g., 30 minutes to 4 hours).[11][12]

-

-

Recovery & Viability Assessment:

-

After the challenge, remove the oxidant-containing medium.

-

Wash cells once with PBS and replace with fresh complete medium.

-

Allow cells to recover for 16-24 hours.[11]

-

Measure cell viability using a preferred assay according to the manufacturer's instructions.

-

Caption: Experimental workflow for in vitro cytoprotection assay.

Protocol 2: Quantification of Intracellular Glutathione (GSH) Replenishment

This protocol measures the direct biochemical consequence of NAC ester treatment: the increase in intracellular GSH levels.

Causality Behind Experimental Choices:

-

Time Course: Measuring GSH at multiple time points is important. It reveals the kinetics of uptake, conversion, and synthesis, allowing you to determine the optimal pre-treatment duration for your specific cell model.

-

Normalization: GSH levels must be normalized to the total protein content in each sample to account for any differences in cell number between wells.

Materials:

-

Cells cultured in 6-well plates

-

NACET and NAC

-

GSH quantification kit (e.g., GSH/GSSG-Glo™ Assay or a colorimetric kit using DTNB)[13]

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach ~80-90% confluency, treat them with vehicle, NAC, or NACET at the desired concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours).[10][13]

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add the appropriate lysis buffer provided with the GSH quantification kit.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

GSH Measurement:

-

Perform the GSH assay on the supernatant according to the manufacturer's protocol. This typically involves a reaction that produces a fluorescent or colorimetric signal proportional to the amount of GSH.

-

-

Protein Quantification:

-

Use a small aliquot of the same cell lysate to determine the total protein concentration using a BCA or Bradford assay.

-

-

Data Analysis:

-

Calculate the GSH concentration for each sample.

-

Normalize the GSH concentration to the protein concentration (e.g., in nmol GSH / mg protein).

-

Compare the normalized GSH levels across different treatments and time points. A significant increase in GSH should be observed in NACET-treated cells compared to both vehicle and NAC-treated cells.[10]

-

Protocol 3: In Vivo Administration in Animal Models of Oxidative Stress

This protocol provides general guidelines for using NAC esters in rodent models to assess systemic or organ-specific protection against oxidative stress.

Causality Behind Experimental Choices:

-

Route of Administration: Oral gavage is a common and clinically relevant route. The high oral bioavailability of NACET makes this route particularly effective.[5]

-

Tissue Analysis: The choice of tissue for GSH analysis depends on the research question. For neurodegenerative models, the brain is key; for metabolic disorders, the liver; and for retinal diseases, the eyes.[5][12]

Materials:

-

Rodent model (e.g., mice or rats)

-

NACET or NACA

-

Vehicle for administration (e.g., sterile water or saline)

-

Gavage needles

-

Tissue homogenization equipment

-

GSH quantification kit

Procedure:

-

Animal Dosing:

-

Administer NACET or vehicle to animals via oral gavage. A typical effective dose for NACET in rats has been reported at 50 mg/kg.[5][12]

-

The dosing regimen will depend on the model (acute vs. chronic). For acute protection, a single dose administered 2-4 hours before the oxidative insult is often effective.[12]

-

-

Induction of Oxidative Stress (Model Dependent):

-

Induce oxidative stress according to the specific disease model (e.g., administration of a toxin like MPTP for Parkinson's disease, or lipopolysaccharide for systemic inflammation).

-

-

Tissue Collection:

-

At the desired experimental endpoint, euthanize the animals according to approved ethical protocols.

-

Perfuse with cold saline to remove blood from the tissues.

-

Rapidly dissect the tissue of interest (e.g., brain, liver, eyes) and flash-freeze in liquid nitrogen or proceed immediately to homogenization.

-

-

Tissue Homogenization and GSH Analysis:

-

Homogenize the tissue in an appropriate buffer on ice.

-

Centrifuge the homogenate to pellet debris.

-

Use the resulting supernatant to measure GSH levels and total protein concentration as described in Protocol 2.

-

-

Data Analysis: Compare the tissue GSH levels between the vehicle-treated and NACET-treated groups to determine if the compound successfully mitigated the toxin-induced GSH depletion.

Conclusion and Future Directions

N-acetylcysteine esters, particularly NACET and NACA, represent a significant advancement in the tools available for oxidative stress research. Their superior chemical properties allow for reliable and potent modulation of intracellular glutathione levels in a manner that is not achievable with standard NAC.[5] These compounds enable researchers to more accurately probe the role of GSH depletion in disease pathogenesis and to test therapeutic strategies with greater translational potential. Future research will likely focus on developing tissue-specific NAC esters and further exploring their efficacy in a wider range of preclinical disease models.

References

-

Grinberg, L., Fibach, E., Amer, J., & Atlas, D. (2005). N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. Free Radical Biology and Medicine, 38(1), 136-145. [Link]

-

Giustarini, D., Torricelli, C., Fanti, P., D'Adamio, G., Colombo, G., Milzani, A., Rossi, R., & Aldini, G. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. International Journal of Molecular Sciences, 22(2), 639. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NACET as a Powerful Antioxidant: Understanding the Mechanisms of N-Acetyl-L-Cysteine Ethyl Ester. [Link]

-

Wikipedia. (2024). Acetylcysteine. [Link]

-

Mao, L., Taha, M., Tan, J., Iranshahi, M., Al-Harrasi, A., & Atanasov, A. G. (2024). N-Acetylcysteine, N-Acetylcysteine Amide, and Thioredoxin Mimetic Peptides Regenerate Mercaptoalbumin and Exhibit Antioxidant Activity. Antioxidants, 13(3), 349. [Link]

-

Giustarini, D., Torricelli, C., Fanti, P., D'Adamio, G., Colombo, G., Milzani, A., Rossi, R., & Aldini, G. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. MDPI. [Link]

-

Amini, A., Masoumi-Ardakani, Y., Vaezi, G., & Zilaee, M. (2022). Effects of N-acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis. Food Science & Nutrition, 10(10), 3356-3363. [Link]

-

Fernández-Lázaro, D., Busto, N., Seco-Calvo, J., & Mielgo-Ayuso, J. (2023). Influence of N-Acetylcysteine Supplementation on Physical Performance and Laboratory Biomarkers in Adult Males: A Systematic Review of Controlled Trials. Nutrients, 15(11), 2463. [Link]

-

Giustarini, D., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. ResearchGate. [Link]

-

Tenorio, M. D. C., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M. d., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]

-

Berk, M. (2016). Glutathione, Oxidative Stress and N-Acetylcysteine (NAC) in Psychiatric Disorders. YouTube. [Link]

-

Naidu, P. B., & Kowluru, R. A. (2019). N-acetylcysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells. PLOS ONE, 14(12), e0226675. [Link]

-